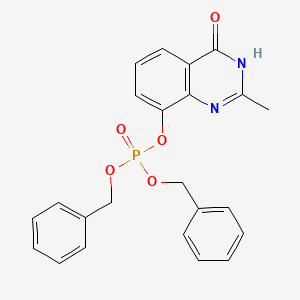![molecular formula C10H14O4 B14238248 [2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid CAS No. 403477-65-6](/img/structure/B14238248.png)
[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid: is an organic compound with a unique cyclobutyl ring structure. This compound is characterized by the presence of a cyclobutane ring substituted with a dimethyl group and an oxoacetyl group, along with an acetic acid moiety. Its distinct structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl precursor with an oxoacetylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxoacetyl group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Wirkmechanismus
The mechanism of action of [2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The oxoacetyl group can participate in nucleophilic addition reactions, while the cyclobutyl ring provides structural stability. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,2-Dimethyl-3-(2-oxoacetyl)cyclobutyl]acetic acid: This compound has a similar structure but with a different substitution pattern.
Cyclobutane derivatives: Other cyclobutane derivatives with different functional groups can be compared to highlight the unique properties of [2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxoacetyl and acetic acid groups. This combination of features makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
403477-65-6 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-3-oxaldehydoylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H14O4/c1-10(2)6(4-9(13)14)3-7(10)8(12)5-11/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
AWZHAVRMOCDTJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC1C(=O)C=O)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



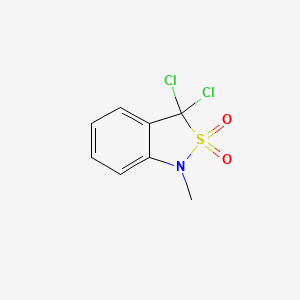
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
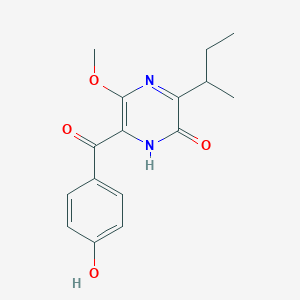
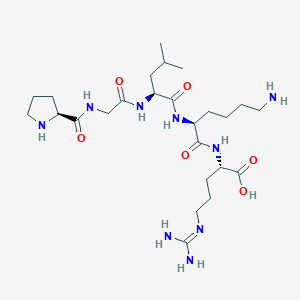

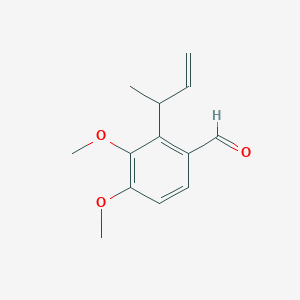
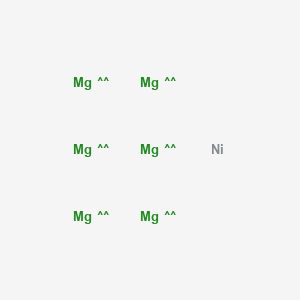
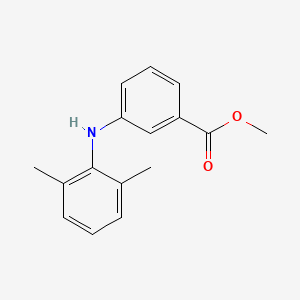
![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
